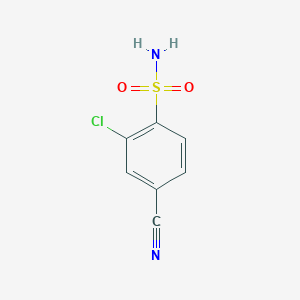
2-氯-4-氰基苯磺酰胺
描述
2-Chloro-4-cyanobenzenesulfonamide, often referred to as CCS, is a synthetic organic compound. It has the molecular formula C7H5ClN2O2S .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-cyanobenzenesulfonamide consists of a benzene ring substituted with a chloro group, a cyano group, and a sulfonamide group . The average mass is 216.645 Da, and the monoisotopic mass is 215.976028 Da .科学研究应用
碳酸酐酶抑制
光催化和废水处理
有机合成和中间体
超分子有序化和二次谐波产生
这些应用突出了2-氯-4-氰基苯磺酰胺在不同科学领域的通用性和潜在影响。 研究人员正在继续探索其性质和应用,使其成为一个引人入胜的化合物,值得进一步研究 . 如果您需要有关任何特定领域的更详细的信息,请随时提问! 😊
安全和危害
作用机制
Target of Action
2-Chloro-4-cyanobenzenesulfonamide is a type of sulfonamide, a group of drugs that exhibit a range of pharmacological activities . The primary targets of sulfonamides are enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, and their inhibition can lead to therapeutic effects.
Mode of Action
The mode of action of 2-Chloro-4-cyanobenzenesulfonamide involves its interaction with these target enzymes. Sulfonamides, including 2-Chloro-4-cyanobenzenesulfonamide, bind to these enzymes and inhibit their activity . This inhibition can lead to changes in the biochemical processes that these enzymes are involved in, resulting in the therapeutic effects of the drug.
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-4-cyanobenzenesulfonamide are those involving its target enzymes. For example, the inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid, a crucial component for bacterial growth . This disruption can lead to the death of bacteria, making sulfonamides effective antibacterial agents.
Pharmacokinetics
Sulfonamides, in general, are known to be well absorbed and widely distributed in the body . They are metabolized in the liver and excreted in the urine . These properties impact the bioavailability of the drug, determining the concentration of the drug that reaches the target site to exert its therapeutic effect.
Result of Action
The molecular and cellular effects of 2-Chloro-4-cyanobenzenesulfonamide’s action are primarily the result of its inhibition of target enzymes. This inhibition disrupts crucial biochemical processes, leading to therapeutic effects. For example, in the case of antibacterial activity, the disruption of folic acid synthesis leads to the death of bacteria .
生化分析
Biochemical Properties
2-Chloro-4-cyanobenzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the biochemical pathways in which these enzymes are involved. For instance, it has been observed to interact with flavin-dependent monooxygenases, which are crucial for the metabolism of various substrates . The nature of these interactions often involves the binding of 2-Chloro-4-cyanobenzenesulfonamide to the active site of the enzyme, thereby inhibiting its activity.
Cellular Effects
2-Chloro-4-cyanobenzenesulfonamide has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by inhibiting key enzymes, which can result in altered cellular responses.
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-4-cyanobenzenesulfonamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate . This inhibition can lead to changes in the expression of genes involved in these pathways, resulting in altered cellular functions. Additionally, 2-Chloro-4-cyanobenzenesulfonamide can interact with DNA, potentially affecting gene expression directly .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-cyanobenzenesulfonamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-4-cyanobenzenesulfonamide remains stable under certain conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including changes in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of 2-Chloro-4-cyanobenzenesulfonamide vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, 2-Chloro-4-cyanobenzenesulfonamide can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
2-Chloro-4-cyanobenzenesulfonamide is involved in various metabolic pathways. It interacts with enzymes such as flavin-dependent monooxygenases, which play a role in its degradation and metabolism . The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes in these pathways. This inhibition can lead to the accumulation of certain metabolites and a decrease in the levels of others, thereby altering the overall metabolic balance within the cell.
Transport and Distribution
The transport and distribution of 2-Chloro-4-cyanobenzenesulfonamide within cells and tissues are crucial for its activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in certain compartments, affecting its localization and activity. The distribution of 2-Chloro-4-cyanobenzenesulfonamide within tissues can also influence its overall effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of 2-Chloro-4-cyanobenzenesulfonamide is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications This localization can affect its interactions with biomolecules and its overall effectiveness in inhibiting enzymes or altering gene expression
属性
IUPAC Name |
2-chloro-4-cyanobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2S/c8-6-3-5(4-9)1-2-7(6)13(10,11)12/h1-3H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZULIMBSBKSZHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


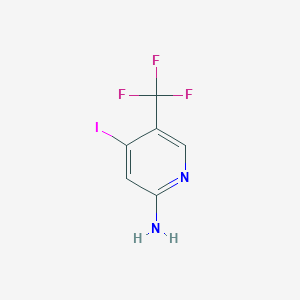

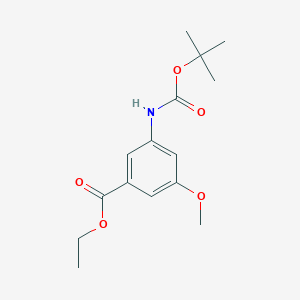
![[6-(4-tert-Butylphenyl)pyridin-3-yl]acetonitrile](/img/structure/B1400894.png)

![5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1400898.png)
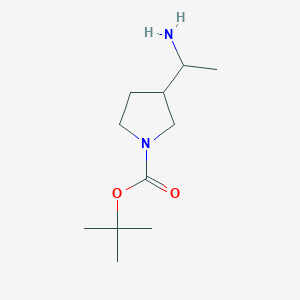
![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-1-ol](/img/structure/B1400902.png)
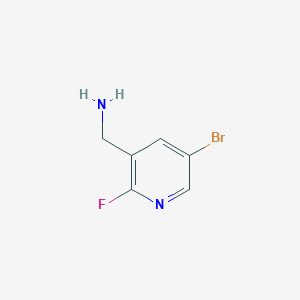
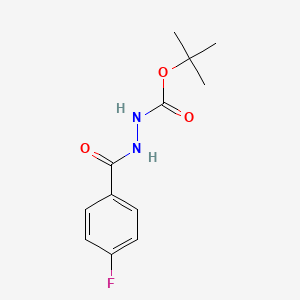
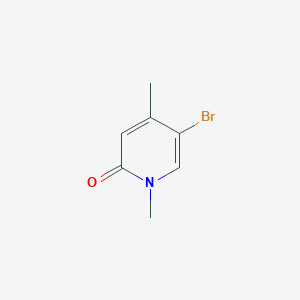

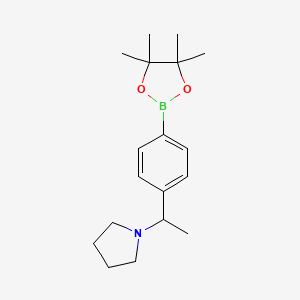
![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1400911.png)
